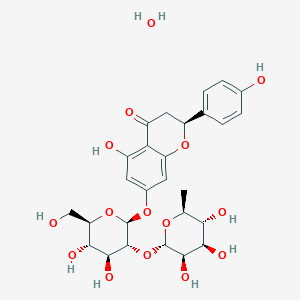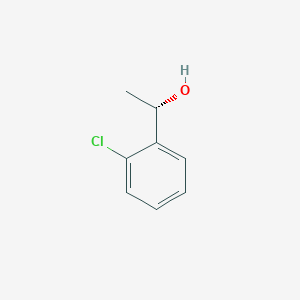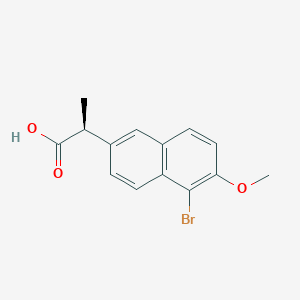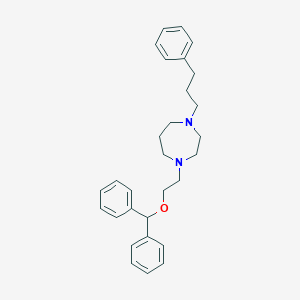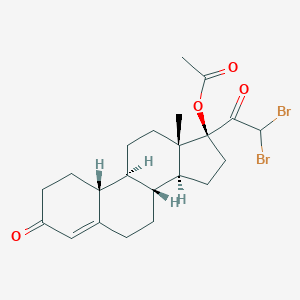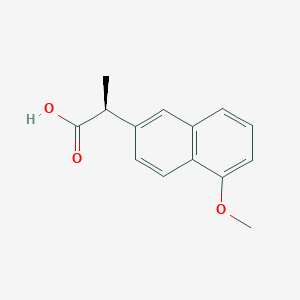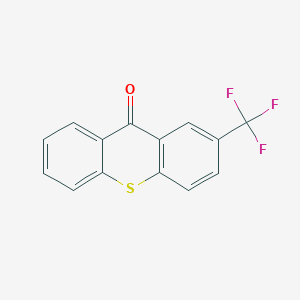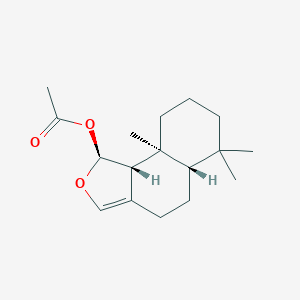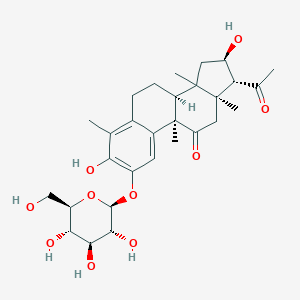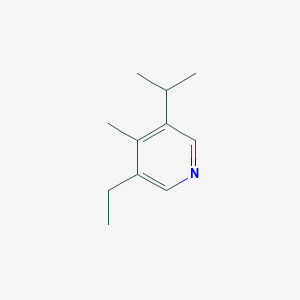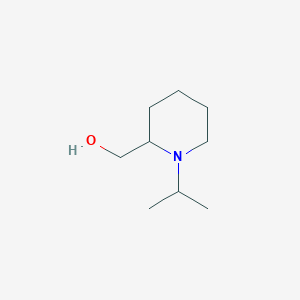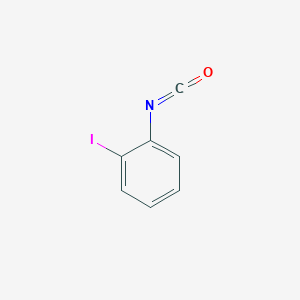
2-Iodophenyl isocyanate
Vue d'ensemble
Description
2-Iodophenyl isocyanate, also known as 1-iodo-2-isocyanatobenzene, is an organic building block containing an isocyanate group . It has a linear formula of IC6H4NCO . Its enthalpy of vaporization at boiling point has been reported .
Molecular Structure Analysis
The molecular weight of 2-Iodophenyl isocyanate is 245.02 . Its molecular formula is C7H4INO . The SMILES string representation is Ic1ccccc1N=C=O .Physical And Chemical Properties Analysis
2-Iodophenyl isocyanate has a density of 1.891 g/mL at 25 °C (lit.) . Its boiling point is 245 °C (lit.) . The refractive index is n20/D 1.633 (lit.) . It is stored at −20°C .Applications De Recherche Scientifique
Convenient Preparation of Vic-Iodo-Isocyanates
- Vic-Iodo-isocyanates can be prepared conveniently by treating alkenes with iodine/thallium(1) cyanate or iodine(I) chloride/thallium(I) cyanate. This method also allows for the production of oxazolines from phenylurea (Cambie, Hume, Rutledge, & Woodgate, 1983).
Preparation of Zinc Enolate Equivalent of Amides
- Bis(iodozincio)methane [CH2(ZnI)2] is used to transform isocyanates into enolate equivalents of amides via zinciomethylation. This process is crucial for the reactivity of the enolate equivalent as a nucleophile toward aldehydes and is influenced by the R group of the isocyanate (Haraguchi & Matsubara, 2014).
Catalytic Substitution/Cyclization Sequences
- Masked O-isocyanates, despite their tendency to undergo side reactions, can be used in one-pot or cascade reaction sequences. This involves base-catalyzed substitution with 2-iodoanilines and 2-iodobenzylamines followed by copper-catalyzed cyclization, forming benzimidazolones and dihydroquinazolinones (Wang, An, Alper, Xiao, & Beauchemin, 2017).
Isocyanate in Li-ion Batteries
- Aromatic isocyanates, like 4-fluorophenyl isocyanate and phenyl isocyanate, have been utilized to improve the performance of Li-ion batteries. These compounds reduce the initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on a graphite surface (Zhang, 2006).
Iodine-Catalyzed Thermal Cyclization
- The thermal cyclization of dienyl isocyanates, using iodine as a catalyst, leads to the production of diphenylpyridinones, phenylnaphthalenes, and indenes. The nature of substituents on the phenyl rings is crucial for product distribution (Chuang, Chang, Li, Wen, & Tsai, 2011).
Microencapsulation for Self-Healing Polymers
- Microcapsules containing diisocyanate, used in self-healing polymers, are fabricated via interfacial polymerization. These isocyanates are potential catalyst-free healing agents, especially in humid or wet environments (Yang, Keller, Moore, White, & Sottos, 2008).
Detection of Environmental Pollutants
- Proton transfer reaction mass spectrometry (PTR-MS) has been used to rapidly detect isocyanates and PCBs in air, demonstrating its potential for monitoring industrial waste and environmental pollutants (Agarwal, Jürschik, Sulzer, Petersson, Jaksch, Jordan, & Märk, 2012).
Synthesis of Isocyanate DNA Adducts
- DNA adducts formed from isocyanates, specifically 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, have been synthesized and characterized. These adducts are significant for biomonitoring people exposed to xenobiotics (Beyerbach, Farmer, & Sabbioni, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-iodo-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNMGFXOVZRKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369883 | |
| Record name | 2-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenyl isocyanate | |
CAS RN |
128255-31-2 | |
| Record name | 2-Iodophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

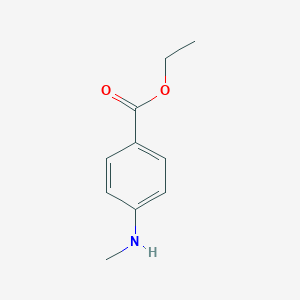
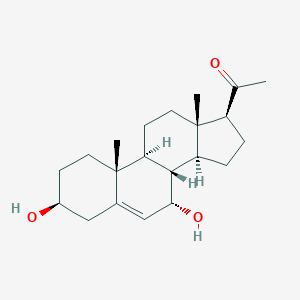
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
